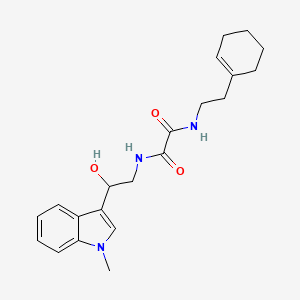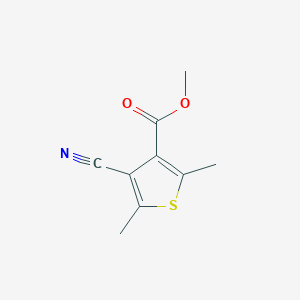
3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on similar compounds, such as selective androgen receptor modulators (SARMs) like S-1, which contains a propanamide group and a nitro-phenyl moiety, has focused on their pharmacokinetics and metabolism in preclinical studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) properties of compounds to understand their therapeutic potential and safety profiles (Wu et al., 2006).
Organic Synthesis and Medicinal Chemistry
Substitution reactions involving compounds with nitro groups and furan rings have been studied for their utility in organic synthesis. These reactions can lead to the development of new chemical entities with potential medicinal applications. For example, α-alkyl nitro derivatives in furan systems have been explored for their reactivity and potential in synthesizing novel compounds (Harsanyi & Norris, 1987).
Antimicrobial Activity
Compounds containing nitrofuran moieties have been investigated for their antimicrobial properties, particularly against mycobacterial species. Research into 5-nitrofuran-2-yl derivatives has shown promising activity against both growing and dormant mycobacterial species, highlighting the potential of these compounds in treating infections (Sriram et al., 2009).
Immunomodulatory Effects
The immunosuppressive activities of compounds such as N-aryl-3-(indol-3-yl)propanamides have been evaluated, with specific derivatives showing significant inhibitory activity on immune responses. This suggests potential applications in treating immune-related disorders (Giraud et al., 2010).
Analytical Chemistry
Methods have been developed for the detection and quantification of compounds with propanamide and nitro-phenyl groups in various matrices, including pharmaceutical formulations. These analytical techniques are crucial for quality control, pharmacokinetic studies, and residue analysis in clinical and environmental samples (Khan et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-10-2-7-13(20-10)8-9-14(17)15-11-3-5-12(6-4-11)16(18)19/h2-7H,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKPIGVGNNUGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328651 |
Source


|
| Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
327075-01-4 |
Source


|
| Record name | 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2978397.png)

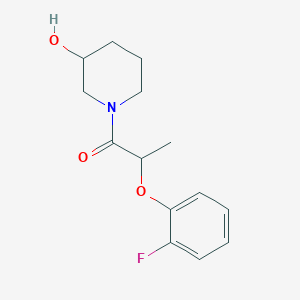


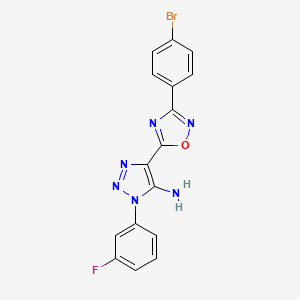
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)
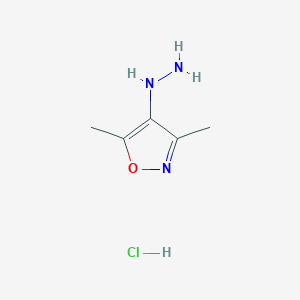
![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)
![Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate](/img/structure/B2978412.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)
